Butyl 2-methylidenecyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 2-methylidenecyclopropane-1-carboxylate is an organic compound that belongs to the class of cyclopropane derivatives. This compound is characterized by a cyclopropane ring substituted with a butyl ester group and a methylene group. Cyclopropane derivatives are known for their strained ring structure, which imparts unique chemical reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-methylidenecyclopropane-1-carboxylate typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the reaction of an alkene with a diazo compound in the presence of a metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These processes utilize similar cyclopropanation reactions but are optimized for large-scale production, including the use of automated reactors and precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Butyl 2-methylidenecyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
Butyl 2-methylidenecyclopropane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes due to its unique reactivity.
Mechanism of Action
The mechanism of action of butyl 2-methylidenecyclopropane-1-carboxylate involves its interaction with molecular targets through its strained cyclopropane ring. The ring strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The methylene group can act as an electrophile, facilitating reactions with nucleophiles. The ester group can undergo hydrolysis or other transformations, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
Butyl cyclopropane-1-carboxylate: Lacks the methylene group, resulting in different reactivity.
Methyl 2-methylidenecyclopropane-1-carboxylate: Similar structure but with a methyl ester group instead of a butyl ester group.
Ethyl 2-methylidenecyclopropane-1-carboxylate: Similar structure but with an ethyl ester group instead of a butyl ester group.
Uniqueness
Butyl 2-methylidenecyclopropane-1-carboxylate is unique due to the presence of both the methylene group and the butyl ester group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and research.
Properties
CAS No. |
88787-24-0 |
---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
butyl 2-methylidenecyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H14O2/c1-3-4-5-11-9(10)8-6-7(8)2/h8H,2-6H2,1H3 |
InChI Key |
GRLGQONONWEQRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1CC1=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.